(R)-2-Phenoxypropionic acid

Description

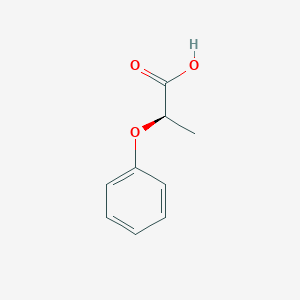

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-phenoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXERGJJQSKIUIC-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1129-46-0 | |

| Record name | (+)-2-Phenoxypropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1129-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of (R)-2-Phenoxypropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Phenoxypropionic acid is a chiral carboxylic acid that has garnered significant interest in various scientific fields. While it is extensively utilized as a crucial intermediate in the synthesis of aryloxyphenoxypropionate herbicides, its structural motif is also found in pharmacologically active molecules. This technical guide provides a comprehensive overview of the chemical properties of this compound, with a focus on data and methodologies relevant to researchers in both agrochemical and pharmaceutical development.

Chemical and Physical Properties

This compound, also known as (R)-(+)-2-phenoxypropanoic acid, is a white to off-white crystalline solid. Its chemical structure consists of a phenoxy group attached to a propionic acid backbone at the chiral center.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| CAS Number | 1129-46-0 | [1] |

| Appearance | White or off-white crystalline powder | [1] |

| Melting Point | 112-115 °C (for racemic mixture) | |

| Boiling Point | 265 °C (for racemic mixture) | |

| pKa | 3.22 (for racemic mixture) | [1] |

| Solubility | Very soluble in water | [1] |

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of 2-phenoxypropionic acid in CDCl₃ typically shows characteristic signals for the aromatic protons of the phenoxy group, the methine proton at the chiral center, and the methyl protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides insights into the carbon framework of the molecule. Key resonances include the carbonyl carbon of the carboxylic acid, the carbons of the aromatic ring, the methine carbon, and the methyl carbon.

FT-IR Spectroscopy

The infrared spectrum of 2-phenoxypropionic acid is characterized by a broad absorption band for the hydroxyl group of the carboxylic acid, a sharp peak for the carbonyl group, and bands corresponding to the C-O stretching of the ether linkage and the aromatic ring.

Mass Spectrometry

Electron impact mass spectrometry of 2-phenoxypropionic acid typically results in a molecular ion peak and characteristic fragmentation patterns, including the loss of the carboxylic acid group.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of dextrorotatory 2-phenoxypropionic acid derivatives involves the reaction of an alkali metal salt of dextrorotatory 2-chloropropionic acid with an alkali metal phenate.[2]

Materials:

-

(S)-2-chloropropionic acid

-

Phenol

-

Sodium hydroxide

-

Toluene (or another inert, high-boiling solvent)

-

Hydrochloric acid

Procedure:

-

Prepare the sodium salt of (S)-2-chloropropionic acid by reacting it with sodium hydroxide.

-

In a separate vessel, prepare sodium phenate by reacting phenol with sodium hydroxide in toluene.

-

Remove water from the sodium phenate mixture by azeotropic distillation.

-

Add the sodium (S)-2-chloropropionate to the sodium phenate solution.

-

Heat the reaction mixture under reflux for several hours.[2]

-

After cooling, the reaction mixture is worked up with water.

-

The aqueous layer is separated and acidified with hydrochloric acid to precipitate the this compound.

-

The crude product can be purified by recrystallization.

Synthesis of this compound

Chiral Separation by HPLC

The enantiomers of 2-phenoxypropionic acid can be effectively separated using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

Method:

-

Column: A chiral stationary phase, such as a cellulose-based column (e.g., Chiralcel OJ-H), is often effective.[3]

-

Mobile Phase: A typical mobile phase consists of a mixture of n-hexane, 2-propanol, and an acidic modifier like trifluoroacetic acid (TFA). A common ratio is 98:2:0.1 (v/v/v).[3]

-

Flow Rate: A flow rate of 1.0 mL/min is generally used.[3]

-

Detection: UV detection at 254 nm is suitable for monitoring the elution of the enantiomers.[3]

-

Temperature: The separation is typically performed at ambient temperature.

Procedure:

-

Prepare the mobile phase by mixing the components in the specified ratio.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Dissolve a sample of racemic 2-phenoxypropionic acid in the mobile phase.

-

Inject the sample onto the HPLC system.

-

Monitor the separation and identify the two enantiomeric peaks based on their retention times.

Chiral HPLC Separation Workflow

Biological Activity and Relevance in Drug Development

While the primary application of this compound is in the agrochemical industry, derivatives of phenoxypropionic acid have shown significant biological activity, making them of interest to the pharmaceutical sector. Notably, these compounds have been identified as agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[4][5]

PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[6] Activation of PPARα leads to the transcription of genes involved in fatty acid uptake and oxidation. As such, PPARα agonists are a class of drugs used to treat dyslipidemia, a condition characterized by abnormal levels of lipids in the blood.

The general mechanism of action for a PPARα agonist involves the following steps:

-

The agonist enters the cell and binds to the ligand-binding domain of PPARα.

-

This binding event causes a conformational change in the PPARα receptor.

-

The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR).

-

This heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.[7][8]

-

The binding of the PPARα-RXR heterodimer to the PPRE, along with the recruitment of coactivator proteins, initiates the transcription of genes involved in lipid metabolism.[9]

PPARα Agonist Signaling Pathway

Conclusion

This compound is a versatile chiral molecule with established importance in the agrochemical industry and emerging potential in drug development. Its well-defined chemical and physical properties, coupled with established synthetic and analytical methodologies, make it an accessible building block for further research. The connection of its structural class to the PPARα signaling pathway opens avenues for the exploration of new therapeutic agents for metabolic disorders. This guide provides a foundational repository of technical information to support and stimulate further investigation into the applications of this compound and its derivatives.

References

- 1. 2-Phenoxypropionic acid(940-31-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. Asymmetrical synthesis of R-(+)-2-(4-Hydroxyphenoxy) propionic acid | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. DK1184366T3 - Substituted phenylpropionic acid derivatives as agonists for human perioxin proliferator activated receptor alpha (PPAR) - Google Patents [patents.google.com]

- 5. Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Synthesis of (R)-2-Phenoxypropionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic pathways for producing (R)-2-phenoxypropionic acid, a chiral building block of significant interest in the pharmaceutical and agrochemical industries. This document details key chemical and enzymatic methodologies, presenting quantitative data in structured tables for comparative analysis, and offers comprehensive experimental protocols for reproducible synthesis.

Chemical Synthesis Pathways

Two principal chiral pool-based approaches for the synthesis of this compound are the diazotization of L-alanine followed by etherification, and the derivatization of (S)-ethyl lactate. A general method for producing the racemic mixture, which can then be resolved, is the Williamson ether synthesis.

Synthesis from L-Alanine

This pathway involves two main steps: the conversion of L-alanine to (S)-2-chloropropionic acid via diazotization, followed by a nucleophilic substitution reaction with phenol to yield this compound with an inversion of stereochemistry.

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity/ee (%) | Reference |

| 1. Diazotization | L-Alanine, Sodium Nitrite | Hydrochloric Acid | Water | 0-5 | 5 | 58-65 | 98.7 (ee) | [1][2] |

| 2. Etherification | (S)-2-chloropropionic acid, Phenol | Potassium Iodide | Not Specified | 125 (reflux) | 1.5 | 74.9 (conversion) | 95.08 (purity) | [3] |

Step 1: Synthesis of (S)-2-Chloropropionic Acid [1]

-

In a 4-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a 500-mL dropping funnel, and a thermometer/reflux condenser setup, dissolve 89.1 g (1 mol) of L-alanine in 1300 mL of 5 N hydrochloric acid.

-

Cool the mixture to 0°C in an ice/sodium chloride bath.

-

Prepare a pre-cooled solution of 110 g (1.6 mol) of sodium nitrite in 400 mL of water and add it dropwise to the alanine solution over 5 hours, maintaining the reaction temperature below 5°C with vigorous stirring.

-

After the addition is complete, remove the cooling bath and allow the reaction to stand at room temperature overnight.

-

Carefully evacuate the flask with a water aspirator for 3 hours to remove nitrogen oxides.

-

Slowly add 100 g of solid sodium carbonate in small portions to neutralize the excess acid.

-

Extract the aqueous mixture with four 400 mL portions of diethyl ether.

-

Combine the ether layers, concentrate to approximately 300 mL using a rotary evaporator, and wash with 50 mL of saturated brine.

-

Re-extract the brine wash with three 100 mL portions of diethyl ether.

-

Combine all ethereal solutions and dry over anhydrous calcium chloride for 10 hours.

-

Remove the ether by rotary evaporation (bath temperature 40–50°C).

-

Fractionally distill the oily residue under reduced pressure to yield (S)-2-chloropropionic acid (boiling point 75–77°C at 10 mm Hg).

Step 2: Synthesis of this compound [3]

-

Combine (S)-2-chloropropionic acid, phenol, and potassium iodide in a molar ratio of 1.2:1.0:0.075.

-

Reflux the mixture at 125°C for 1.5 hours.

-

Upon completion, cool the reaction mixture.

-

The crude product can be purified by extraction with an anionic exchange resin (e.g., Amberlite IRA-400) to obtain this compound.

Caption: Synthesis of this compound from L-Alanine.

Asymmetric Synthesis from (S)-Ethyl Lactate

This pathway utilizes the chirality of (S)-ethyl lactate. The process involves esterification of L-lactic acid, followed by sulfonylation of the hydroxyl group to create a good leaving group, and finally, a Williamson ether synthesis with a phenoxide, which proceeds with an inversion of configuration. The synthesis of the related compound, (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid, provides a template for this method.

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity/ee (%) | Reference |

| 1. Esterification | L-Lactic Acid, Ethanol | Sulfuric Acid | Not Specified | Reflux | Not Specified | Not Specified | Not Specified | [4] |

| 2. Sulfonylation | L-Ethyl Lactate, p-toluenesulfonyl chloride | Et3N, TEBAC | Not Specified | 0 | 5 | 96.5 (intermediate) | 98.0 (purity) | [5] |

| 3. Etherification | Ethyl S-(-)-2-(tosyloxy)lactate, Hydroquinone | Not Specified | Water | 30 | 6 | 72.4 (overall) | 99.5 (purity), 97.9 (ee) | [5] |

Step 1: Esterification of L-Lactic Acid [4]

-

In a round-bottom flask, combine L-lactic acid and ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize the acid catalyst.

-

Extract the (S)-ethyl lactate and purify by distillation.

Step 2: Sulfonylation of (S)-Ethyl Lactate [5]

-

Dissolve (S)-ethyl lactate in a suitable solvent (e.g., dichloromethane) in a flask.

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (Et3N) as a base and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).

-

Slowly add p-toluenesulfonyl chloride while maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 5 hours.

-

After the reaction is complete, wash the mixture with water, dry the organic layer, and evaporate the solvent to obtain ethyl S-(-)-2-(tosyloxy)lactate.

Step 3: Etherification to form this compound

-

Prepare sodium phenoxide by reacting phenol with a strong base like sodium hydroxide in a suitable solvent.

-

Add the ethyl S-(-)-2-(tosyloxy)lactate to the sodium phenoxide solution.

-

Heat the reaction mixture to facilitate the SN2 reaction.

-

After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the this compound.

-

Filter the precipitate, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Caption: Asymmetric Synthesis of this compound.

Williamson Ether Synthesis

This is a general and widely used method for preparing ethers. For 2-phenoxypropionic acid, it involves the reaction of a phenoxide with a 2-halopropionic acid or its ester. This method typically produces a racemic mixture that requires subsequent resolution to isolate the (R)-enantiomer.

-

In a suitable reaction vessel, dissolve phenol in an aqueous solution of a strong base (e.g., sodium hydroxide) to form sodium phenoxide.

-

Slowly add 2-bromopropionic acid to the phenoxide solution.

-

Heat the mixture under reflux for several hours, monitoring the reaction progress by TLC or HPLC.

-

After completion, cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the racemic 2-phenoxypropionic acid.

-

Filter the precipitate, wash with water, and dry.

-

The crude product can be purified by recrystallization.

Caption: General Williamson Ether Synthesis for 2-Phenoxypropionic Acid.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds. This method involves the use of an enzyme that selectively catalyzes a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer or the product.

Lipase-Catalyzed Resolution of (R,S)-2-Phenoxypropionic Acid Methyl Ester

This method utilizes a lipase to selectively hydrolyze one enantiomer of racemic 2-phenoxypropionic acid methyl ester, leaving the other enantiomer unreacted and in high enantiomeric excess.

| Enzyme | Substrate | pH | Temperature (°C) | Substrate Conc. (mM) | Conversion (%) | ee (%) | Reference |

| Immobilized Lipase from Aspergillus oryzae | (R,S)-2-Phenoxypropionic acid methyl ester | 7.5 | 30 | 500 | 50.8 | 99.5 (e.e.s) | [6] |

-

Enzyme Immobilization: Immobilize lipase from Aspergillus oryzae on a suitable support (e.g., primary amino resin LX-1000HA) following standard protocols.

-

Reaction Setup: In a temperature-controlled reactor, prepare a buffered aqueous solution at pH 7.5.

-

Add the racemic (R,S)-2-phenoxypropionic acid methyl ester to a final concentration of 500 mM.

-

Add the immobilized lipase to the reaction mixture.

-

Stir the reaction at 30°C and monitor the conversion and enantiomeric excess of the substrate and product over time using chiral HPLC.

-

Workup: When the desired conversion (approximately 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

-

Extract the reaction mixture with a suitable organic solvent.

-

Separate the unreacted this compound methyl ester from the hydrolyzed (S)-2-phenoxypropionic acid.

-

Hydrolyze the enriched this compound methyl ester to obtain this compound.

Caption: Enzymatic Kinetic Resolution of 2-Phenoxypropionic Acid Methyl Ester.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. (S)-(-)-2-Chloropropionic acid synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]

- 5. Asymmetrical synthesis of R-(+)-2-(4-Hydroxyphenoxy) propionic acid | Semantic Scholar [semanticscholar.org]

- 6. Enantioselective Resolution of (R, S)-2-Phenoxy-Propionic Acid Methyl Ester by Covalent Immobilized Lipase from Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective Synthesis of (R)-2-Phenoxypropionic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the principal methodologies for the enantioselective synthesis of (R)-2-phenoxypropionic acid, a key chiral intermediate in the agrochemical industry. The document details three primary synthetic strategies: synthesis from chiral precursors, enzymatic kinetic resolution, and diastereomeric salt resolution. For each approach, this guide presents detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic workflows. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering a practical resource for the laboratory-scale preparation of this important enantiomer.

Introduction

This compound is a chiral carboxylic acid of significant commercial interest, primarily serving as a crucial building block for the synthesis of aryloxyphenoxypropionate herbicides.[1] These herbicides are known for their high efficacy in controlling grass weeds in broadleaf crops. The biological activity of these agrochemicals is often enantiomer-specific, with the (R)-enantiomer exhibiting significantly higher herbicidal activity. Consequently, the development of efficient and highly selective methods for the synthesis of enantiomerically pure this compound is a key focus in process chemistry. This guide explores the most effective and commonly employed strategies to achieve this enantioselective synthesis.

Synthetic Strategies

The enantioselective synthesis of this compound can be broadly categorized into three main approaches:

-

Synthesis from a Chiral Pool: This strategy utilizes a readily available and enantiomerically pure natural product as the starting material. The inherent chirality of the starting material is transferred through a series of chemical transformations to the final product.

-

Kinetic Resolution: This method involves the differential reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. One enantiomer reacts faster, allowing for the separation of the unreacted, slower-reacting enantiomer.

-

Diastereomeric Salt Resolution: This classical resolution technique involves the reaction of a racemic acid with a chiral base to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.

The following sections will provide a detailed examination of each of these strategies, including experimental protocols and quantitative data.

Synthesis from Chiral Precursor: L-Alanine

This approach leverages the natural chirality of the amino acid L-alanine. The synthesis involves two main steps: the conversion of L-alanine to (S)-2-chloropropionic acid via a diazotization reaction, followed by a Williamson ether synthesis with phenol, which proceeds with an inversion of stereochemistry to yield the desired this compound.

Synthetic Pathway

Caption: Synthesis of this compound from L-Alanine.

Experimental Protocols

Step 1: Synthesis of (S)-2-Chloropropionic Acid from L-Alanine [2]

-

In a 4-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 89.1 g (1 mol) of L-alanine in 1300 mL of 5 N hydrochloric acid.

-

Cool the mixture to 0°C in an ice-salt bath.

-

Slowly add a pre-cooled solution of 110 g (1.6 mol) of sodium nitrite in 400 mL of water dropwise, maintaining the reaction temperature below 5°C with vigorous stirring. The addition should take approximately 5 hours.

-

After the addition is complete, remove the cooling bath and allow the reaction mixture to stand at room temperature overnight.

-

Carefully evacuate the flask with a water aspirator for 3 hours with stirring to remove dissolved nitrogen oxides.

-

Slowly add 100 g of solid sodium carbonate in small portions to neutralize the excess acid.

-

Extract the aqueous mixture with four 400 mL portions of diethyl ether.

-

Combine the ether extracts and concentrate to a volume of approximately 300 mL using a rotary evaporator.

-

Wash the concentrated ether solution with 50 mL of saturated brine and re-extract the brine with three 100 mL portions of diethyl ether.

-

Combine all ethereal solutions and dry over anhydrous calcium chloride for 10 hours.

-

Remove the diethyl ether by distillation at atmospheric pressure.

-

Fractionally distill the oily residue under reduced pressure. Collect the fraction boiling at 75-77°C at 10 mm Hg to obtain (S)-2-chloropropionic acid.

Step 2: Synthesis of this compound via Williamson Ether Synthesis [3]

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve phenol (1.0 molar equivalent) in a suitable solvent such as aqueous potassium hydroxide.

-

Heat the solution to a gentle reflux.

-

Slowly add (S)-2-chloropropionic acid (1.0 molar equivalent) dropwise to the boiling solution over a period of 10 minutes.

-

Continue refluxing the reaction mixture for an additional 10 minutes after the addition is complete.

-

While still hot, transfer the solution to a beaker and cool to room temperature.

-

Acidify the solution with concentrated HCl, monitoring the pH with pH paper.

-

Cool the mixture in an ice bath to induce precipitation.

-

Collect the solid product by vacuum filtration.

-

Recrystallize the crude product from boiling water to obtain pure this compound.

Quantitative Data

| Parameter | Value | Reference |

| (S)-2-Chloropropionic Acid Synthesis | ||

| Yield | 58-65% | [2] |

| Enantiomeric Excess (ee) | >98% | [4] |

| This compound Synthesis | ||

| Overall Yield (from L-alanine) | ~75% (optimized) | [5] |

| Purity | >95% | [5] |

Enzymatic Kinetic Resolution

This method utilizes a lipase to selectively hydrolyze one enantiomer of a racemic ester of 2-phenoxypropionic acid, leaving the other enantiomer unreacted. The use of an immobilized enzyme allows for easy separation of the catalyst from the reaction mixture and its potential for reuse.

Experimental Workflow

Caption: Enzymatic Kinetic Resolution of 2-Phenoxypropionic Acid Ester.

Experimental Protocol

Protocol: Enzymatic Resolution of (R,S)-2-Phenoxypropionic Acid Methyl Ester [1]

-

Immobilization of Lipase: Covalently immobilize lipase from Aspergillus oryzae on a primary amino resin (e.g., LX-1000HA).

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of (R,S)-2-phenoxypropionic acid methyl ester at a concentration of 500 mM in a suitable buffer (e.g., phosphate buffer, pH 7.5).

-

Enzymatic Reaction: Add the immobilized lipase to the substrate solution. Maintain the reaction at 30°C with controlled agitation.

-

Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing the enantiomeric excess of the remaining substrate (e.e.s) and the product (e.e.p) by chiral HPLC.

-

Termination and Work-up: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.

-

Separation: Separate the resulting this compound from the unreacted (S)-2-phenoxypropionic acid methyl ester by extraction. Acidify the aqueous phase and extract the (R)-acid. The (S)-ester can be recovered from the organic phase.

Quantitative Data

| Parameter | Value | Reference |

| Enzyme Source | Aspergillus oryzae | [1] |

| Support for Immobilization | Primary amino resin LX-1000HA | [1] |

| Optimal pH | 7.5 | [1] |

| Optimal Temperature | 30°C | [1] |

| Substrate Concentration | 500 mM | [1] |

| Enantiomeric Excess of Substrate (e.e.s) | 99.5% | [1] |

| Conversion Rate | 50.8% | [1] |

| Immobilized Lipase Reusability | Retained 87.3% activity after 15 cycles | [1] |

Diastereomeric Salt Resolution

This classical method involves the reaction of racemic 2-phenoxypropionic acid with a chiral resolving agent, typically a chiral amine such as (1R,2S)-(-)-ephedrine, to form a pair of diastereomeric salts. Due to their different physical properties, one diastereomer can be selectively crystallized and then converted back to the enantiomerically pure acid.

Logical Relationship

References

(R)-2-Phenoxypropionic Acid: A Comprehensive Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Phenoxypropionic acid is a chiral carboxylic acid that serves as a crucial building block in the synthesis of a class of herbicides known as aryloxyphenoxypropionates (AOPPs or FOPs). While the acid itself is not typically the active herbicidal agent, its (R)-enantiomer is essential for the biological activity of its derivatives. This technical guide provides an in-depth exploration of the mechanism of action of this compound derivatives, focusing on their primary molecular target, the associated biochemical pathways, and a summary of their effects. Additionally, this guide details relevant experimental protocols and visualizes key pathways to facilitate a comprehensive understanding for research and development professionals.

Core Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The primary mechanism of action of herbicidal derivatives of this compound is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[1][2][3][4][5][6] ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[5] This reaction is the first committed step in the biosynthesis of fatty acids.[5][6]

The inhibition of ACCase by AOPP herbicides is stereospecific, with the (R)-enantiomer being significantly more active than the (S)-enantiomer. Molecular modeling studies suggest that the (R)-enantiomer adopts a specific low-energy "active conformation" that allows it to bind effectively to the enzyme's active site.[7] This binding prevents the synthesis of malonyl-CoA, thereby halting the production of fatty acids necessary for the formation of cell membranes and other vital cellular components.[1][2][6] This disruption of lipid synthesis ultimately leads to the death of susceptible plant species, particularly grasses.[3][4]

Visualization of the ACCase Inhibition Pathway

Caption: Inhibition of Acetyl-CoA Carboxylase (ACCase) by this compound Derivatives.

Quantitative Data: ACCase Inhibition by Aryloxyphenoxypropionate Herbicides

The inhibitory potency of various AOPP herbicides against ACCase is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several common AOPP herbicides against ACCase from susceptible plant species.

| Herbicide | Plant Species | IC50 (µM) | Reference |

| Quizalofop | Triticum aestivum (Wheat) | 0.486 | [8] |

| Haloxyfop | Triticum aestivum (Wheat) | 0.968 | [8] |

| Fluazifop-p-butyl | Digitaria ciliaris (Susceptible) | 0.5 | [9] |

| Pinoxaden | Digitaria ciliaris (Susceptible) | 0.9 | [9] |

| Diclofop | Lolium rigidum (Susceptible) | 0.08 - 5.6 | [10] |

| Haloxyfop | Lolium rigidum (Susceptible) | 0.08 - 5.6 | [10] |

| Quizalofop | Lolium rigidum (Susceptible) | 0.08 - 5.6 | [10] |

Experimental Protocols

ACCase Inhibition Assay: Malachite Green Colorimetric Method

This assay measures the amount of inorganic phosphate released from the hydrolysis of ATP during the ACCase-catalyzed reaction. The released phosphate is detected colorimetrically using malachite green.[9][11][12][13][14]

Materials:

-

Plant tissue (e.g., young leaves of a susceptible grass species)

-

Enzyme extraction buffer: 100 mM Tricine-HCl (pH 8.0), 5 mM DTT, 10% (v/v) glycerol, 1 mM EDTA, 0.5 M NaCl, and protease inhibitors.

-

Assay buffer: 100 mM Tricine-HCl (pH 8.3), 50 mM KCl, 2 mM MgCl2, 1 mM DTT, 0.5 mg/mL BSA.

-

Substrate solution: 10 mM ATP, 10 mM acetyl-CoA, 100 mM NaHCO3.

-

AOPP herbicide stock solution (in a suitable solvent like DMSO).

-

Malachite green reagent.

-

Microplate reader.

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate to pellet cell debris.

-

Collect the supernatant containing the crude enzyme extract.

-

Determine the protein concentration of the extract.

-

-

Assay Reaction:

-

In a 96-well microplate, add the assay buffer, varying concentrations of the AOPP herbicide, and the enzyme extract.

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the reaction by adding the substrate solution.

-

Incubate the plate at 32°C for 20-30 minutes.

-

-

Detection:

-

Stop the reaction by adding the malachite green reagent.

-

After a short incubation for color development, measure the absorbance at approximately 620 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of ACCase inhibition for each herbicide concentration relative to the control (no herbicide).

-

Plot the percentage of inhibition against the logarithm of the herbicide concentration to determine the IC50 value.

-

Visualization of the Malachite Green Assay Workflow

Caption: Workflow for the malachite green-based ACCase inhibition assay.

Effects on Non-Target Organisms: Insights from Propionic Acid Studies

While the primary target of this compound derivatives is plant ACCase, studies on the parent compound, propionic acid, have revealed effects on mammalian cells, particularly cancer cells. These studies provide insights into potential off-target effects and alternative mechanisms of action.

Propionic acid has been shown to induce apoptosis (programmed cell death) in cancer cells.[15][16] This process is often mediated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[15]

Signaling Pathways Modulated by Propionic Acid

Studies have indicated that propionic acid can modulate key signaling pathways involved in cell survival, proliferation, and inflammation, such as the NF-κB and PI3K/AKT/mTOR pathways.

-

NF-κB Pathway: Propionic acid has been observed to inhibit the NF-κB signaling pathway in cancer cells.[15] NF-κB is a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation, immunity, and cell survival. Its inhibition can contribute to the pro-apoptotic effects of propionic acid.

-

PI3K/AKT/mTOR Pathway: Propionic acid has also been shown to inhibit the PI3K/AKT/mTOR pathway.[15] This pathway is a central regulator of cell growth, proliferation, and survival. Its inhibition can lead to cell cycle arrest and apoptosis.

Visualization of Propionic Acid's Effect on Cellular Signaling

Caption: Overview of signaling pathways affected by propionic acid in cancer cells.

Conclusion

The primary mechanism of action for the herbicidal derivatives of this compound is the potent and stereospecific inhibition of Acetyl-CoA Carboxylase, a critical enzyme in fatty acid biosynthesis in susceptible plants. This targeted inhibition leads to a depletion of essential lipids, ultimately causing cell death. While the direct effects of this compound on non-target organisms are less characterized, studies on the parent molecule, propionic acid, suggest potential interactions with fundamental cellular signaling pathways such as NF-κB and PI3K/AKT/mTOR, which are crucial for cell survival and proliferation. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways, to aid researchers and professionals in the fields of drug development and agricultural science. Further research into the specific interactions of this compound and its derivatives with non-target enzymes and signaling pathways will be valuable in assessing their broader biological implications.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by haloxyfop and diclofop - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay | Weed Science | Cambridge Core [cambridge.org]

- 10. researchgate.net [researchgate.net]

- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 12. cambridge.org [cambridge.org]

- 13. researchgate.net [researchgate.net]

- 14. Detecting the Effect of ACCase-Targeting Herbicides on ACCase Activity Utilizing a Malachite Green Colorimetric Functional Assay [agris.fao.org]

- 15. Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of (R)-2-Phenoxypropionic Acid: A Chiral Precursor to Potent Herbicidal Activity

(R)-2-Phenoxypropionic acid is a crucial chiral building block in the synthesis of a significant class of herbicides known as aryloxyphenoxypropionates (AOPPs). While the molecule itself does not exhibit significant direct biological activity, its specific stereochemistry is fundamental to the herbicidal efficacy of its derivatives. This technical guide delves into the biological activity stemming from the this compound core, focusing on the mechanism of action of its derivatives, quantitative data on their efficacy, and the experimental protocols used to ascertain their activity.

The Role of this compound as a Chiral Building Block

This compound's primary importance in the agrochemical industry lies in its use as a key intermediate for the synthesis of AOPP herbicides, also known as "fops".[1] The chirality at the second carbon of the propionic acid chain is critical; it is the (R)-enantiomer that confers biological activity to the resulting herbicide.[2] The inactive (S)-enantiomer is often removed during the synthesis process to create more effective and targeted herbicides.[3] This enantioselectivity is a key aspect of modern herbicide development, aiming to reduce the environmental load of agrochemicals by using only the active isomer.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The herbicidal derivatives of this compound exert their biological effect by targeting and inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase).[2][3] ACCase is a vital enzyme in the biosynthesis of fatty acids in plants.[4] By inhibiting this enzyme, the AOPP herbicides disrupt the production of lipids, which are essential for building cell membranes and for energy storage. This leads to a breakdown of cell integrity, leakage of cellular contents, and ultimately, the death of the susceptible plant.[4][5]

This mode of action is particularly effective against grass weeds, while broadleaf crops are generally tolerant. This selectivity is due to differences in the structure of the ACCase enzyme between grasses and broadleaf plants.[6]

Below is a diagram illustrating the signaling pathway of ACCase inhibition by AOPP herbicides.

Quantitative Data on Herbicidal Activity

The biological activity of herbicides derived from this compound is quantified through various assays. The following tables summarize the herbicidal efficacy of representative AOPP herbicides on different weed species and their inhibitory effect on the ACCase enzyme.

Table 1: Herbicidal Efficacy of Quizalofop-p-ethyl and a Novel AOPP Derivative

| Compound | Target Weed | Dosage | Inhibition Rate (%) | Reference |

| Quizalofop-p-ethyl | Echinochloa crus-galli (Barnyardgrass) | 150 g ha⁻¹ | >80 | [5] |

| Quizalofop-p-ethyl | Digitaria sanguinalis (Large crabgrass) | 150 g ha⁻¹ | >80 | [5] |

| QPP-I-6 (Novel Derivative) | Echinochloa crus-galli | 187.5 g ha⁻¹ | >90 | [7] |

| QPP-I-6 (Novel Derivative) | Digitaria sanguinalis | 187.5 g ha⁻¹ | >90 | [7] |

| QPP-I-6 (Novel Derivative) | Spartina alterniflora (Saltmarsh cordgrass) | 187.5 g ha⁻¹ | >90 | [7] |

| QPP-I-6 (Novel Derivative) | Eleusine indica (Goosegrass) | 187.5 g ha⁻¹ | >90 | [7] |

| QPP-I-6 (Novel Derivative) | Pennisetum alopecuroides (Fountain grass) | 187.5 g ha⁻¹ | >90 | [7] |

Table 2: In Vitro ACCase Inhibition by AOPP Herbicides

| Compound | Source of ACCase | IC₅₀ Value | Reference |

| Fenoxaprop-p-ethyl acid | Avena sativa (Oat) | pI₅₀ = 7.2 ± 0.1 | [8] |

| QPP-7 (Novel Derivative) | Echinochloa crus-galli | 54.65 nM | [9] |

| Fenoxaprop-p-ethyl | Resistant Wild Oat Population | 7206.56-fold higher than susceptible | [10] |

IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. pI₅₀ is the negative logarithm of the IC₅₀ value.

Experimental Protocols

The assessment of the biological activity of this compound derivatives involves both whole-plant assays and in vitro enzyme inhibition studies.

Greenhouse Herbicidal Activity Assay

This protocol provides a general framework for evaluating the post-emergence herbicidal activity of AOPP compounds in a controlled greenhouse environment.[11][12][13]

-

Plant Cultivation: Seeds of target weed species (e.g., Echinochloa crus-galli, Digitaria sanguinalis) are sown in pots containing a suitable soil mixture. The pots are maintained in a greenhouse under controlled conditions of temperature, light, and humidity.

-

Herbicide Application: The test compounds are formulated as emulsifiable concentrates or other suitable formulations. When the weed seedlings reach a specific growth stage (e.g., 2-3 leaf stage), they are sprayed with the herbicide solution at various concentrations.[12] A control group is treated with a blank formulation without the active ingredient.

-

Evaluation: At a set time after treatment (e.g., 14-21 days), the herbicidal effect is visually assessed. The assessment is typically based on a rating scale that considers factors like stunting, chlorosis (yellowing), and necrosis (tissue death). The fresh weight of the above-ground plant material can also be measured to quantify the growth inhibition.

-

Data Analysis: The inhibition rate is calculated for each treatment group compared to the control group. Dose-response curves are often generated to determine the GR₅₀ value (the dose required to cause a 50% reduction in growth).

The following diagram illustrates a general workflow for greenhouse herbicide testing.

In Vitro ACCase Inhibition Assay

This assay measures the direct inhibitory effect of the active form of the herbicide on the ACCase enzyme.[14][15]

-

Enzyme Extraction: ACCase is extracted and partially purified from the shoots of young, susceptible grass seedlings.

-

Assay Reaction: The assay is typically conducted in a reaction mixture containing a buffer, ATP, MgCl₂, acetyl-CoA, and a source of bicarbonate (often radiolabeled ¹⁴C-bicarbonate). The test compound (the active acid form of the herbicide) is added at various concentrations.

-

Initiation and Incubation: The enzymatic reaction is initiated by adding the extracted ACCase. The mixture is incubated at a specific temperature for a defined period.

-

Quantification of Product: The reaction is stopped, and the amount of radiolabeled malonyl-CoA formed is quantified using liquid scintillation counting. The activity of the enzyme is proportional to the amount of product formed.

-

Data Analysis: The percentage of ACCase inhibition is calculated for each herbicide concentration relative to a control without the inhibitor. An IC₅₀ value is then determined from the dose-response curve. A non-radioactive, colorimetric method using malachite green has also been developed to measure ACCase activity.[15]

Biotransformation of this compound

In addition to its role as a precursor in chemical synthesis, this compound can undergo biotransformation. Microorganisms, such as the fungus Beauveria bassiana, can regioselectively hydroxylate this compound at the C-4 position of the phenyl ring to produce (R)-2-(4-hydroxyphenoxy)propionic acid (R-HPPA).[2][16][17] This product is another valuable intermediate in the synthesis of more complex AOPP herbicides.[18][19]

Conclusion

This compound is a cornerstone chiral molecule in the development of aryloxyphenoxypropionate herbicides. Its biological significance is realized through its derivatives, which are potent and selective inhibitors of the ACCase enzyme in graminaceous weeds. The stereospecificity of the (R)-enantiomer is paramount for this activity. Understanding the mechanism of action, quantitative efficacy, and the experimental methods to evaluate these compounds is crucial for the development of new and improved herbicides for sustainable agriculture. The continued study of this chemical scaffold and its biological interactions will likely lead to the discovery of even more effective and environmentally benign crop protection solutions.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | Enantiopure Building Block [benchchem.com]

- 3. pomais.com [pomais.com]

- 4. scielo.br [scielo.br]

- 5. mdpi.com [mdpi.com]

- 6. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 7. Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation of acetyl‐CoA carboxylase‐inhibiting herbicides that exhibit soybean crop selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. biorxiv.org [biorxiv.org]

- 11. contractlaboratory.com [contractlaboratory.com]

- 12. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How we test for herbicide resistance | Plantalyt GmbH [plantalyt.de]

- 14. A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay | Weed Science | Cambridge Core [cambridge.org]

- 16. researchgate.net [researchgate.net]

- 17. Improvement of R-2-(4-hydroxyphenoxy) propionic acid biosynthesis of Beauveria bassiana by combined mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid synthesis - chemicalbook [chemicalbook.com]

- 19. researchgate.net [researchgate.net]

Spectroscopic Profile of (R)-2-Phenoxypropionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-2-Phenoxypropionic acid, a key intermediate in the synthesis of various pharmaceuticals and herbicides. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are essential for the structural elucidation, identification, and purity assessment of this compound.

Note on Enantiomeric Data: The spectroscopic data presented in this guide were obtained for the racemic mixture, (DL)-2-Phenoxypropionic acid. In standard achiral solvents and conditions, the NMR, IR, and MS spectra of the (R) and (S) enantiomers are identical. Therefore, the provided data is representative of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for 2-Phenoxypropionic acid.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 | m | 2H | Ar-H (meta) |

| ~6.95 | m | 3H | Ar-H (ortho, para) |

| ~4.75 | q | 1H | -CH- |

| ~1.60 | d | 3H | -CH₃ |

| ~11.0 (broad) | s | 1H | -COOH |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~174 | C=O (Carboxylic Acid) |

| ~157 | Ar-C (quaternary, attached to O) |

| ~129 | Ar-CH (meta) |

| ~121 | Ar-CH (para) |

| ~116 | Ar-CH (ortho) |

| ~72 | -CH- |

| ~18 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3050 | Medium | C-H stretch (Aromatic) |

| ~2980, ~2940 | Medium | C-H stretch (Aliphatic) |

| ~1720 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1490 | Strong | C=C stretch (Aromatic Ring) |

| ~1240 | Strong | C-O stretch (Ether) |

| ~1080 | Strong | C-O stretch (Carboxylic Acid) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular ion peak and fragmentation pattern provide information about the molecular weight and structure of the compound.

| m/z | Relative Intensity (%) | Assignment |

| 166 | ~40 | [M]⁺ (Molecular Ion) |

| 121 | ~100 | [M - COOH]⁺ |

| 94 | ~50 | [C₆H₅OH]⁺ |

| 77 | ~30 | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of 2-Phenoxypropionic acid is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition: The ¹H NMR spectrum is typically recorded on a 300, 400, or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument, often at a frequency of 75, 100, or 125 MHz, respectively. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required. Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples like 2-Phenoxypropionic acid, the spectrum can be obtained using the KBr pellet method or as a thin film. For the KBr pellet method, a small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. For the thin film method, a small amount of the solid is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate.

Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). Electron Ionization (EI) is a common ionization technique for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Crystal Structure of (R)-2-Phenoxypropionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Phenoxypropionic acid is a chiral carboxylic acid of significant interest in the development of herbicides and as a resolving agent for amines. Its biological activity is closely linked to its stereochemistry, making a thorough understanding of its three-dimensional structure paramount. This technical guide provides a detailed overview of the crystal structure of this compound, focusing on its complex with (R)-pipecolic acid, for which detailed crystallographic data is available. The guide also outlines the experimental protocols for crystal structure determination and explores the compound's relevance as a potential ligand for Peroxisome Proliferator-Activated Receptors (PPARs), a key signaling pathway in metabolic regulation.

Introduction

Crystal Structure Analysis of this compound • (R)-Pipecolic Acid Monohydrate

The crystal structure of the 1:1 complex of this compound and (R)-pipecolic acid monohydrate reveals a well-ordered arrangement stabilized by a network of hydrogen bonds and hydrophobic interactions. This complex serves as an excellent model for understanding the molecular recognition principles that govern the chiral resolution process.

Crystallographic Data

The following table summarizes the key crystallographic data for the this compound • (R)-pipecolic acid monohydrate complex.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | |

| a (Å) | 12.345(1) |

| b (Å) | 6.789(1) |

| c (Å) | 13.456(2) |

| β (°) | 115.67(1) |

| Volume (ų) | 1017.8(3) |

| Z | 2 |

| Calculated Density (g/cm³) | 1.25 |

| Radiation (Å) | 1.54178 (Cu Kα) |

| Temperature (K) | 293 |

| Reflections Collected | 1854 |

| Unique Reflections | 1756 |

| Final R-factor | 0.045 |

Molecular Packing and Intermolecular Interactions

In the crystal lattice, the this compound and (R)-pipecolic acid molecules are arranged in distinct hydrophilic and hydrophobic layers. The carboxyl groups of both molecules, along with the water molecule, participate in an extensive hydrogen-bonding network, forming the hydrophilic regions. The phenyl ring of the phenoxypropionic acid and the piperidine ring of the pipecolic acid are oriented to form hydrophobic pockets. This segregation of polar and non-polar regions is a common feature in the crystal structures of chiral resolving agents with their targets.

Experimental Protocols

The determination of the crystal structure of the this compound • (R)-pipecolic acid complex involves two primary stages: crystallization and X-ray diffraction analysis.

Crystallization

-

Preparation of the Solution: this compound and racemic pipecolic acid are dissolved in a 1:1 molar ratio in a minimal amount of hot deionized water.

-

Cooling and Crystal Growth: The solution is allowed to cool slowly to room temperature. Over a period of several days, plate-like, colorless crystals of the this compound • (R)-pipecolic acid monohydrate complex form. The (S)-pipecolic acid enantiomer remains in the solution.

-

Crystal Harvesting: The crystals are carefully harvested from the mother liquor and washed with a small amount of cold water.

The logical workflow for the crystallization process is depicted below:

Caption: Workflow for the crystallization of the diastereomeric salt.

X-ray Diffraction Analysis

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of X-rays (typically Cu Kα radiation). The diffraction pattern is collected using an area detector as the crystal is rotated.

-

Data Processing: The collected diffraction intensities are indexed, integrated, and scaled using appropriate software.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares procedures. The positions of the non-hydrogen atoms are refined anisotropically, while hydrogen atoms are typically placed in calculated positions.

The general workflow for X-ray crystallography is illustrated below:

Caption: General workflow for single-crystal X-ray diffraction.

Biological Relevance: PPAR Signaling Pathway

This compound derivatives have been investigated as ligands for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism. There are three main isoforms: PPARα, PPARγ, and PPARδ.

Upon binding of a ligand, such as a fatty acid or a synthetic agonist, the PPAR undergoes a conformational change. It then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in various metabolic processes, including fatty acid uptake, β-oxidation, and adipogenesis. The activation of PPARs is a key mechanism for the therapeutic action of drugs used to treat dyslipidemia and type 2 diabetes.

The signaling pathway is visualized in the following diagram:

Caption: Simplified schematic of the PPAR signaling pathway.

Conclusion

This technical guide has provided a detailed analysis of the crystal structure of the this compound • (R)-pipecolic acid monohydrate complex, offering valuable insights into its solid-state conformation and intermolecular interactions. The provided experimental protocols serve as a practical guide for researchers working on the crystallization and structural analysis of similar chiral compounds. Furthermore, the exploration of the PPAR signaling pathway highlights the potential biological significance of this compound derivatives as modulators of metabolic processes. Future work should aim to elucidate the crystal structure of pure this compound to provide a more complete understanding of its structural properties.

(R)-2-Phenoxypropionic Acid: A Comprehensive Technical Guide to its Chirality and Optical Rotation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Phenoxypropionic acid is a chiral carboxylic acid with significant applications in the synthesis of herbicides and as a key intermediate in the development of various pharmaceuticals. Its biological activity is intrinsically linked to its stereochemistry, making a thorough understanding of its chiral properties, particularly its optical rotation, essential for researchers in synthetic chemistry, pharmacology, and drug development. This technical guide provides an in-depth exploration of the chirality and optical activity of this compound, including experimental protocols and the theoretical underpinnings of these phenomena.

Data Presentation: Optical Rotation of 2-Phenoxypropionic Acid Derivatives

The following table summarizes the reported specific rotation values for dextrorotatory ("D") derivatives of 2-phenoxypropionic acid.

| Compound | Specific Rotation ([α]) | Temperature (°C) | Wavelength (nm) | Concentration (c) | Solvent |

| D-2-(2,4-dichlorophenoxy)propionic acid | +35.5° | 22 | 589 (D-line) | 1 g/100mL | Acetone |

| D-2-(2-methylphenoxy)propionic acid | +18.3° | 22 | 589 (D-line) | 10 g/100mL | CHCl₃ |

Note: The "D" designation in the compound names refers to dextrorotatory, indicating that these enantiomers rotate plane-polarized light in a clockwise direction.

Theoretical Framework: Chirality and Optical Activity

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image.[1] Molecules that possess a chiral center, typically a carbon atom bonded to four different groups, exist as a pair of enantiomers.[2] Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light.[1]

Optical activity is the ability of a chiral molecule to rotate the plane of plane-polarized light.[1] When a beam of plane-polarized light passes through a solution containing a chiral compound, the plane of polarization is rotated. The direction and magnitude of this rotation are characteristic of the specific enantiomer and are measured using a polarimeter.

-

Dextrorotatory (+): Enantiomers that rotate the plane of polarized light clockwise.

-

Levorotatory (-): Enantiomers that rotate the plane of polarized light counterclockwise.

A 50:50 mixture of two enantiomers, known as a racemic mixture, is optically inactive because the equal and opposite rotations of the individual enantiomers cancel each other out.

The relationship between the R/S configuration and the direction of optical rotation (+/-) is not absolute and must be determined experimentally.

Experimental Protocol: Determination of Optical Rotation via Polarimetry

The following is a detailed methodology for measuring the optical rotation of a chiral compound like this compound.

1. Instrumentation:

-

A polarimeter equipped with a sodium lamp (D-line, 589 nm) or other monochromatic light source.

-

Polarimeter sample cells (typically 1 dm in length).

-

Analytical balance.

-

Volumetric flasks.

-

Pipettes.

2. Sample Preparation:

-

Solvent Selection: Choose a high-purity solvent in which the sample is readily soluble and that does not react with the sample. Common solvents include ethanol, chloroform, acetone, and water. The solvent must be optically inactive.

-

Solution Preparation:

-

Accurately weigh a precise amount of the enantiomerically pure sample (e.g., this compound).

-

Dissolve the sample in the chosen solvent in a volumetric flask to a known volume. The concentration is typically expressed in g/100 mL.

-

Ensure the solution is homogeneous and free of any undissolved particles or air bubbles.

-

3. Instrument Calibration and Measurement:

-

Instrument Warm-up: Turn on the polarimeter and the light source, allowing them to warm up and stabilize according to the manufacturer's instructions.

-

Zero Calibration: Fill a clean polarimeter cell with the pure solvent. Place the cell in the polarimeter and take a blank reading. This value should be zeroed or subtracted from the sample reading.

-

Sample Measurement:

-

Rinse the polarimeter cell with a small amount of the sample solution.

-

Carefully fill the cell with the sample solution, ensuring no air bubbles are present in the light path.

-

Place the sample cell in the polarimeter and record the observed rotation (α) in degrees.

-

Repeat the measurement several times to ensure reproducibility and calculate the average observed rotation.

-

Record the temperature at which the measurement is taken.

-

4. Calculation of Specific Rotation:

The specific rotation ([α]) is a standardized measure of optical rotation and is calculated using the following formula:

[α]Tλ = α / (l × c)

Where:

-

[α]Tλ is the specific rotation at a specific temperature (T) and wavelength (λ).

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in grams per milliliter (g/mL) or grams per 100 milliliters (g/100mL), depending on the convention.

Synthesis and Chiral Resolution of 2-Phenoxypropionic Acid

The preparation of enantiomerically pure this compound is crucial for its application in stereospecific synthesis. The primary methods for obtaining the pure enantiomer are through chiral resolution of a racemic mixture or asymmetric synthesis.

Chiral Resolution of Racemic 2-Phenoxypropionic Acid:

A common method for resolving a racemic mixture of a carboxylic acid is through the formation of diastereomeric salts. This involves reacting the racemic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomers. These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

An alternative approach involves enzymatic resolution. For instance, the enantioselective resolution of (R,S)-2-Phenoxypropionic acid methyl ester can be achieved using an immobilized lipase from Aspergillus oryzae.[3]

Asymmetric Synthesis:

An efficient route for the synthesis of this compound involves a two-step process starting from L-alanine. The first step is the synthesis of S-2-chloropropionic acid from L-alanine via diazotization and chlorination. This is followed by an etherification reaction between S-2-chloropropionic acid and phenol to yield this compound.[4]

Conclusion

The chirality of this compound is a critical determinant of its biological function, making the characterization of its optical properties a fundamental requirement for its use in research and development. While a definitive specific rotation value for the parent compound remains elusive in the reviewed literature, the data for its derivatives, coupled with the detailed experimental protocols and theoretical explanations provided in this guide, offer a solid foundation for scientists and researchers. The ability to accurately measure optical rotation and to synthesize or resolve the enantiomers of 2-phenoxypropionic acid are essential skills for advancing the application of this important chiral molecule in the pharmaceutical and agrochemical industries.

References

An In-depth Technical Guide to (R)-2-Phenoxypropionic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Phenoxypropionic acid and its derivatives represent a significant class of organic compounds, primarily recognized for their potent herbicidal properties. This technical guide provides a comprehensive overview of their synthesis, mechanism of action, and biological activity, with a focus on quantitative data and detailed experimental methodologies.

Core Concepts: Mechanism of Action

The primary mode of action for the herbicidal activity of this compound derivatives is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[1][2][3][4] ACCase is a critical enzyme in the biosynthesis of fatty acids, catalyzing the first committed step in this pathway.[4] By inhibiting ACCase, these compounds disrupt the production of lipids, which are essential components of cell membranes. This disruption leads to a cessation of growth, particularly in susceptible grass species, and ultimately results in plant death. Notably, the herbicidal activity is stereospecific, with the (R)-enantiomer being the active form.[5]

A secondary mechanism of action involves the induction of oxidative stress.[6] Treatment with these herbicides can lead to the generation of reactive oxygen species (ROS), which cause damage to cellular components and contribute to the overall phytotoxic effect.[6][7]

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs can be achieved through various chemical routes. A common method involves the Williamson ether synthesis, where a substituted phenol is reacted with an ester of (R)-2-halopropionic acid in the presence of a base.[8][9]

Featured Derivative Synthesis: n-propyl 2-[4-(6-chloro-3-cyano-2-imidazo[1,2-a]pyridinyloxy)phenoxy]propionate

This derivative has shown potent herbicidal activity. Its synthesis involves a multi-step process, which is detailed in the experimental protocols section.

Quantitative Biological Activity

The herbicidal efficacy of this compound derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against the target enzyme (ACCase) or their effective dose (ED50) in whole-plant bioassays.

| Compound/Derivative | Target/Test System | IC50 / Inhibition Rate | Reference |

| Quizalofop-p-ethyl | Echinochloa crusgalli (post-emergence) | >80% inhibition at 150 g ha⁻¹ | [10] |

| QPP-I-6 | Echinochloa crusgalli, Digitaria sanguinalis, Spartina alterniflora, Eleusine indica, and Pennisetum alopecuroides | >90% inhibition at 187.5 g ha⁻¹ | [11] |

| QPP-7 | Echinochloa crusgalli ACCase | 54.65 nM | [12] |

| Haloxyfop | Maize ACCase | Nanomolar concentrations | [13] |

| Tralkoxydim | Maize ACCase | Nanomolar concentrations | [13] |

Experimental Protocols

Synthesis of (R)-2-(4-hydroxyphenoxy)propionic acid

This protocol describes a common intermediate in the synthesis of many aryloxyphenoxypropionate herbicides.

Materials:

-

(S)-2-chloropropionic acid

-

Phenol

-

Sodium hydroxide

-

Hydrochloric acid

-

Toluene

Procedure:

-

Dissolve phenol and sodium hydroxide in toluene in a reaction flask.

-

Slowly add (S)-2-chloropropionic acid to the mixture while stirring. The use of the (S)-enantiomer of 2-chloropropionic acid leads to the (R)-enantiomer of the product via a Walden inversion.

-

Heat the reaction mixture under reflux for several hours.

-

After cooling, acidify the mixture with hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain this compound.

-

For the hydroxyphenoxy derivative, further functionalization of the phenyl ring is required, often through electrophilic aromatic substitution reactions.

Herbicidal Activity Bioassay (Post-emergence)

This protocol outlines a general procedure for assessing the herbicidal effects of test compounds on young plants.

Materials:

-

Seeds of a susceptible grass species (e.g., Echinochloa crusgalli)

-

Potting soil

-

Pots or trays

-

Test compound formulated for spraying

-

Control formulation (without test compound)

-

Spray chamber

Procedure:

-

Sow seeds in pots filled with potting soil and allow them to grow to the 2-3 leaf stage.

-

Prepare a stock solution of the test compound in a suitable solvent and dilute to the desired concentrations. An appropriate surfactant is often included to ensure even coverage.

-

Spray the seedlings uniformly with the test solutions using a calibrated sprayer. A set of plants should be sprayed with the control formulation.

-

Maintain the treated plants in a controlled environment (greenhouse or growth chamber) with adequate light, water, and temperature.

-

Visually assess the plants for signs of injury (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

-

At the end of the experiment, harvest the above-ground biomass and measure the fresh or dry weight.

-

Calculate the percent inhibition of growth compared to the control plants.[10]

In Vitro ACCase Inhibition Assay

This protocol describes a method to determine the IC50 value of a compound against the ACCase enzyme.

Materials:

-

Partially purified ACCase enzyme from a susceptible plant species.

-

Test compound dissolved in a suitable solvent (e.g., DMSO).

-

Assay buffer (containing buffer salts, ATP, MgCl2, acetyl-CoA, and radiolabeled bicarbonate, e.g., NaH¹⁴CO₃).

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the ACCase enzyme extract.

-

Add the test compound at various concentrations to the reaction mixture. A control with no inhibitor should be included.

-

Initiate the enzymatic reaction by adding acetyl-CoA.

-

Incubate the reaction mixture at a constant temperature (e.g., 32°C) for a specific period.

-

Stop the reaction by adding a strong acid (e.g., HCl).

-

Transfer the reaction mixture to a scintillation vial and evaporate to dryness to remove unreacted ¹⁴C-bicarbonate.

-

Add scintillation fluid and measure the radioactivity, which corresponds to the amount of ¹⁴C incorporated into the acid-stable product, malonyl-CoA.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.[14]

Visualizations

Caption: Inhibition of the lipid biosynthesis pathway by this compound derivatives.

Caption: General experimental workflow for the synthesis of this compound derivatives.

Caption: Signaling pathway of oxidative stress induced by this compound derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 15.5 The ACCase Enzyme – Principles of Weed Control [ohiostate.pressbooks.pub]

- 4. file.sdiarticle3.com [file.sdiarticle3.com]

- 5. Origin of enantiomeric selectivity in the aryloxyphenoxypropionic acid class of herbicidal acetyl coenzyme A carboxylase (ACCase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. US4173709A - Process for the preparation of dextrorotatory 2-phenoxypropionic acid derivatives - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Inhibition of Acetyl-CoA Carboxylase Activity by Haloxyfop and Tralkoxydim - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Methodological & Application

Chiral HPLC Analysis of (R)-2-Phenoxypropionic Acid: Application Note and Protocol

Introduction

2-Phenoxypropionic acid is a chiral carboxylic acid, with its enantiomers often exhibiting different biological activities. The (R)-enantiomer, in particular, is known to be the biologically active component in certain herbicides. Consequently, the accurate enantiomeric separation and quantification of (R)-2-Phenoxypropionic acid are critical in various fields, including drug development, agrochemistry, and quality control, to ensure product efficacy and safety.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective technique for the separation of enantiomers. This application note provides a detailed protocol for the chiral HPLC analysis of this compound, enabling researchers, scientists, and drug development professionals to achieve reliable and reproducible results.

Principle of Chiral Separation

The enantiomeric separation of 2-Phenoxypropionic acid is achieved by utilizing a chiral stationary phase. These stationary phases are composed of a single enantiomer of a chiral selector that is immobilized on a solid support, typically silica gel. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector. The differing stability of these complexes leads to different retention times for each enantiomer, allowing for their separation and quantification. Common chiral selectors for this type of analysis include polysaccharide derivatives, such as cellulose and amylose.

Experimental Protocols

This section details the necessary equipment, reagents, and step-by-step procedures for the chiral HPLC analysis of 2-Phenoxypropionic acid.

Equipment and Reagents

-

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV detector.

-

Chiral HPLC column (e.g., Chiralcel OD, Chiralcel OJ-H, NUCLEOCEL Delta S).

-

Analytical balance.

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

-

Syringe filters (0.45 µm).

-

-

Reagents:

-

This compound and (S)-2-Phenoxypropionic acid standards.

-